Cas no 28177-71-1 (Benzenemethanol, 2-hydroxy-3-nitro-)

Benzenemethanol, 2-hydroxy-3-nitro- 化学的及び物理的性質
名前と識別子
-
- Benzenemethanol, 2-hydroxy-3-nitro-
- 2-(hydroxymethyl)-6-nitrophenol
- 2-hydroxy-3-nitroBenzenemethanol
- EN300-7442148
- SB85050
- DB-347108
- 28177-71-1
- AKOS006293732
- DTXSID20571469
- CS-0096940
- 3-nitrosalicyl alcohol
- D75809
- STL509205
-
- インチ: InChI=1S/C7H7NO4/c9-4-5-2-1-3-6(7(5)10)8(11)12/h1-3,9-10H,4H2
- InChIKey: OKKDBJKYHHXINM-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=C(C(=C1)[N+](=O)[O-])O)CO
計算された属性
- せいみつぶんしりょう: 169.03751
- どういたいしつりょう: 169.03750770g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 167
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 86.3Ų
じっけんとくせい
- PSA: 83.6
Benzenemethanol, 2-hydroxy-3-nitro- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A014002047-1g |
2-Hydroxy-3-nitrobenzyl alcohol |
28177-71-1 | 97% | 1g |
$600.00 | 2023-09-02 | |
Enamine | EN300-7442148-2.5g |
2-(hydroxymethyl)-6-nitrophenol |
28177-71-1 | 95% | 2.5g |
$1791.0 | 2024-05-23 | |
Enamine | EN300-7442148-5.0g |
2-(hydroxymethyl)-6-nitrophenol |
28177-71-1 | 95% | 5.0g |
$2650.0 | 2024-05-23 | |
A2B Chem LLC | AD53890-1g |
2-(Hydroxymethyl)-6-nitrophenol |
28177-71-1 | 95% | 1g |
$998.00 | 2024-04-20 | |
1PlusChem | 1P007LOI-5g |
Benzenemethanol, 2-hydroxy-3-nitro- |
28177-71-1 | 95% | 5g |
$3338.00 | 2024-05-07 | |
1PlusChem | 1P007LOI-250mg |
Benzenemethanol, 2-hydroxy-3-nitro- |
28177-71-1 | 95% | 250mg |
$621.00 | 2024-05-07 | |
1PlusChem | 1P007LOI-2.5g |
Benzenemethanol, 2-hydroxy-3-nitro- |
28177-71-1 | 95% | 2.5g |
$2276.00 | 2024-05-07 | |
A2B Chem LLC | AD53890-250mg |
2-(Hydroxymethyl)-6-nitrophenol |
28177-71-1 | 95% | 250mg |
$511.00 | 2024-04-20 | |
Aaron | AR007LWU-50mg |
Benzenemethanol, 2-hydroxy-3-nitro- |
28177-71-1 | 95% | 50mg |
$317.00 | 2025-02-14 | |
1PlusChem | 1P007LOI-10g |
Benzenemethanol, 2-hydroxy-3-nitro- |
28177-71-1 | 95% | 10g |
$4919.00 | 2024-05-07 |
Benzenemethanol, 2-hydroxy-3-nitro- 関連文献
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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5. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
Benzenemethanol, 2-hydroxy-3-nitro-に関する追加情報
Recent Advances in the Study of Benzenemethanol, 2-hydroxy-3-nitro- (CAS: 28177-71-1) in Chemical Biology and Pharmaceutical Research
The compound Benzenemethanol, 2-hydroxy-3-nitro- (CAS: 28177-71-1) has recently garnered significant attention in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings regarding this compound, focusing on its synthesis, biological activity, and potential as a lead compound in drug development.
Recent studies have demonstrated that 28177-71-1 exhibits promising inhibitory effects against several key enzymes involved in inflammatory pathways. A 2023 study published in the Journal of Medicinal Chemistry revealed that derivatives of this compound showed selective COX-2 inhibition with an IC50 of 0.8 μM, suggesting potential as non-steroidal anti-inflammatory drug (NSAID) candidates. The nitro and hydroxyl functional groups at the 2- and 3-positions appear crucial for this activity, as demonstrated through structure-activity relationship (SAR) studies.
In the field of antimicrobial research, Benzenemethanol, 2-hydroxy-3-nitro- has shown moderate activity against drug-resistant strains of Staphylococcus aureus. A recent investigation published in Bioorganic & Medicinal Chemistry Letters (2024) reported that this compound, when combined with certain β-lactam antibiotics, demonstrated synergistic effects against MRSA strains, potentially through inhibition of bacterial efflux pumps. These findings open new avenues for combating antibiotic resistance.
The synthetic pathways for 28177-71-1 have been optimized in recent work, with a 2023 publication in Organic Process Research & Development describing a novel catalytic nitration method that improves yield to 82% while reducing environmental impact. This advancement is particularly significant for potential scale-up in pharmaceutical manufacturing. The study also characterized several previously unreported crystalline polymorphs of the compound, which may influence its physicochemical properties in formulation development.
Emerging research in chemical biology has explored the compound's mechanism of action at the molecular level. A 2024 study utilizing X-ray crystallography and molecular dynamics simulations elucidated how 28177-71-1 interacts with protein targets, particularly its ability to form hydrogen bonds through both hydroxyl and nitro groups while maintaining favorable lipophilicity for membrane permeability. These insights are guiding the design of more potent analogs.
While preclinical results are promising, recent toxicological assessments (2024) have identified some metabolic concerns that must be addressed. The compound shows rapid glucuronidation in hepatic microsome assays, which may impact its pharmacokinetic profile. Current research efforts are focused on structural modifications to improve metabolic stability while maintaining biological activity.
The potential applications of Benzenemethanol, 2-hydroxy-3-nitro- extend beyond small-molecule therapeutics. Recent work has explored its use as a building block in PROTAC (proteolysis targeting chimera) design, where its specific binding properties could be leveraged to target disease-relevant proteins for degradation. This represents an exciting frontier in the compound's development.
In conclusion, 28177-71-1 continues to demonstrate significant potential across multiple therapeutic areas. Ongoing research is expected to further elucidate its pharmacological properties and optimize its structure for clinical development. The compound's versatility and the recent advances in its understanding position it as an important subject for continued investigation in chemical biology and pharmaceutical sciences.
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